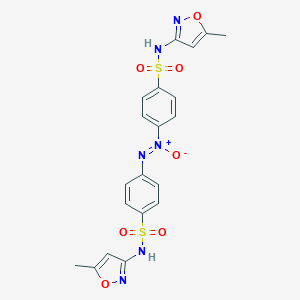

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

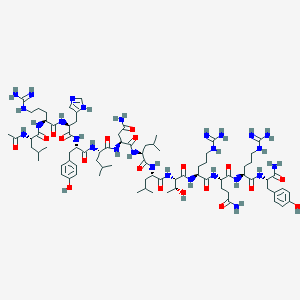

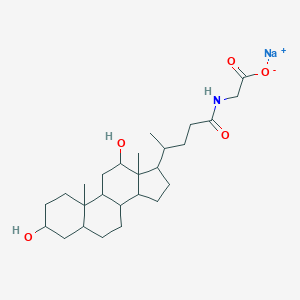

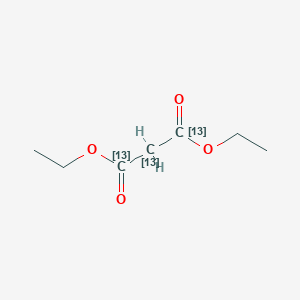

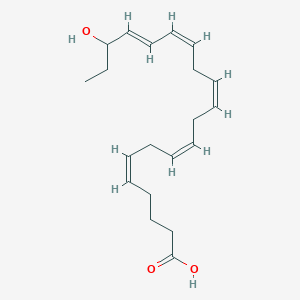

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is a by-product in the preparation of sulfamethoxazole metabolites . It has a molecular formula of C20H18N6O7S2 and a molecular weight of 518.52 .

Molecular Structure Analysis

The molecular structure of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is defined by its molecular formula, C20H18N6O7S2 . The specific structural details are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

NSC665548 exhibits potential as an anticancer agent. Researchers have investigated its effects on tumor cells, particularly in vitro studies. The compound’s mechanism of action involves interfering with cell division and inducing apoptosis (programmed cell death). Further exploration is needed to optimize its efficacy and safety for clinical use .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. NSC665548 has shown anti-inflammatory properties by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and reduces tissue damage. Researchers are exploring its potential as a therapeutic agent for inflammatory diseases .

Antibacterial Agent

The compound’s sulfonamide moiety suggests potential antibacterial activity. Researchers have investigated its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. NSC665548 may disrupt bacterial cell membranes or inhibit essential enzymes. However, further studies are necessary to validate its efficacy and safety .

Antioxidant Effects

NSC665548 exhibits antioxidant properties, which are crucial for combating oxidative stress. Oxidative damage contributes to aging, neurodegenerative diseases, and cardiovascular disorders. By scavenging free radicals, this compound may protect cells from oxidative harm. Researchers are studying its potential as a natural antioxidant .

Neuroprotective Potential

The compound’s isoxazolyl group suggests neuroactivity. NSC665548 has been investigated for its neuroprotective effects in animal models of neurodegenerative diseases. It may enhance neuronal survival, reduce inflammation, and promote synaptic plasticity. However, clinical trials are needed to validate its efficacy in humans .

Photodynamic Therapy (PDT)

Photodynamic therapy is a promising approach for cancer treatment. NSC665548 can serve as a photosensitizer in PDT. When exposed to light of specific wavelengths, it generates reactive oxygen species that selectively destroy tumor cells. Researchers are optimizing its PDT applications for various cancer types .

Eigenschaften

IUPAC Name |

[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]imino-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O7S2/c1-13-11-19(22-32-13)24-34(28,29)17-7-3-15(4-8-17)21-26(27)16-5-9-18(10-6-16)35(30,31)25-20-12-14(2)33-23-20/h3-12H,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMVIVQKFDDNLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide | |

CAS RN |

119403-03-1 |

Source

|

| Record name | Azoxysulfamethoxazole (1,2-bis(4-(5-methylisoxazol-3-yl-aminosulfonyl)phenyl)diazine-1-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119403031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

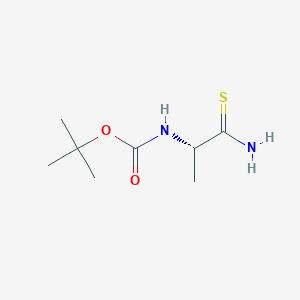

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)